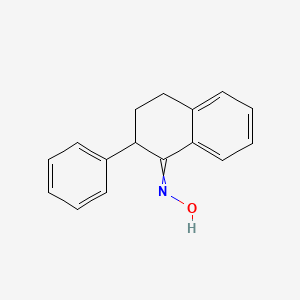

2-Phenyl-1-tetralone oxime

Description

Structure

3D Structure

Properties

CAS No. |

20495-17-4 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

N-(2-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |

InChI |

InChI=1S/C16H15NO/c18-17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-9,15,18H,10-11H2 |

InChI Key |

HVKLZHGBFDINIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=NO)C1C3=CC=CC=C3 |

Origin of Product |

United States |

Significance in Advanced Organic Synthesis

2-Phenyl-1-tetralone (B8746069) oxime serves as a pivotal precursor in the synthesis of elaborate heterocyclic systems, which are often the core scaffolds of pharmacologically active molecules. Its strategic importance lies in its ability to undergo a variety of transformations that introduce nitrogen-containing functionalities and facilitate the construction of polycyclic structures.

A notable application is in the synthesis of B/C-cis hexahydrobenzo[c]phenanthridine alkaloids. clockss.org These compounds are recognized for their wide range of biological activities. clockss.org In a multi-step synthesis, a substituted derivative of 2-phenyl-1-tetralone oxime is a key intermediate. clockss.org For instance, the reductive amidation of 6,7-methylenedioxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one oxime is a critical step in building the phenanthridine (B189435) skeleton. clockss.org This reaction, which converts the oxime into a formamide (B127407), proceeds with high efficiency and sets the stereochemistry for subsequent cyclization steps. clockss.org

The transformation of the oxime into the corresponding formamide is a crucial step in this synthetic sequence. The reaction is carried out using a mixed anhydride (B1165640) of formic and acetic acid in the presence of iron powder. This specific example highlights the utility of the oxime as a masked amine, which can be unveiled and elaborated to construct complex, multi-ring systems.

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 6,7-Methylenedioxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one oxime | HCOOH, Ac₂O, Fe, TMSCl, DMF | N-Formyl-6,7-methylenedioxy-2-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-1-amine | 87% | clockss.org |

Role in the Elucidation of Complex Reaction Mechanisms

Oximation of 2-Phenyl-1-tetralone Precursors

The fundamental approach for synthesizing this compound involves the reaction of a 2-phenyl-1-tetralone precursor with an oximation agent. This reaction is a nucleophilic addition of hydroxylamine (B1172632) or its derivatives to the carbonyl group of the tetralone, followed by the elimination of a water molecule to form the C=N-OH functional group characteristic of an oxime. nih.govresearchgate.netacs.org

The general transformation can be represented as the conversion of a ketone to a ketoxime. The starting material, 2-phenyl-1-tetralone, can be synthesized through various methods, including the intramolecular cyclization of 2,4-diarylbutyric acids. rsc.orgjst.go.jp The subsequent oximation is a standard and widely used reaction in organic synthesis. researchgate.nettandfonline.com For instance, the general procedure involves reacting the corresponding keto compounds with hydroxylamine hydrochloride to form the desired oximes. nih.gov This method is applicable not only to 2-phenyl-1-tetralone but also to a variety of related tetralone structures, yielding their respective oxime derivatives. thieme-connect.comrsc.org The oximes of substituted tetralones are often prepared from the corresponding tetralones using conventional procedures. tandfonline.com

Optimized Reaction Conditions for this compound Formation

The efficiency of the oximation reaction is highly dependent on the specific conditions employed, including the choice of reagents, solvent, temperature, and base. Research has identified several optimized protocols to maximize the yield and purity of this compound and its analogues.

A common and effective method involves the use of hydroxylamine hydrochloride as the oximation agent. nih.govgoogle.com To neutralize the hydrochloric acid liberated during the reaction and to facilitate the formation of the free hydroxylamine nucleophile, a base is typically added. Bases such as sodium carbonate or pyridine (B92270) are frequently used. thieme-connect.comgoogle.com

The choice of solvent is also crucial. Alcoholic solvents like ethanol (B145695) are often employed due to their ability to dissolve the reactants. acs.orggoogle.com In some procedures, pyridine is used not only as a base but also as the solvent. thieme-connect.com

The reaction temperature and duration are key parameters to control. The reaction is often carried out at elevated temperatures, such as refluxing in ethanol, to ensure a reasonable reaction rate. google.com For example, one procedure involves heating the tetralone with hydroxylamine hydrochloride and sodium carbonate in ethanol at 80°C for 4 hours. google.com Another set of conditions involves reacting a tetralone derivative with methoxylamine hydrochloride (NH₂OMe·HCl) in pyridine at 80°C. thieme-connect.com The reaction progress is monitored, and upon completion, the product is typically isolated through crystallization after cooling the reaction mixture. google.com

The table below summarizes various reported conditions for the oximation of tetralone precursors.

| Precursor | Reagents | Solvent | Temperature | Duration | Yield | Citation |

| 1-Tetralone | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | 80 °C (Reflux) | 4 hours | ~96% (based on molar quantities) | google.com |

| 1-Phenyl-2-tetralone | Hydroxylamine hydrochloride | Pyridine-Ethanol | Not specified | Not specified | Not specified | acs.org |

| Phthalide–tetralone spiro compound | Methoxylamine hydrochloride | Pyridine | 80 °C | 41 hours | 95% | thieme-connect.com |

| Tetralone | Hydroxylamine hydrochloride | Pyridine | 65 °C | 2 days | 92% | thieme-connect.com |

This table is generated based on data from the referenced articles for illustrative purposes.

These optimized conditions ensure a high conversion rate of the ketone to the oxime, which is a crucial intermediate for the synthesis of more complex molecules, such as benzo[c]phenanthridine (B1199836) alkaloids. clockss.org

Spectroscopic Characterization and Structural Elucidation of 2 Phenyl 1 Tetralone Oxime and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the connectivity and chemical environment of each atom can be mapped.

For 2-Phenyl-1-tetralone (B8746069) oxime, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and tetralone rings, the aliphatic protons of the tetralone moiety, and the hydroxyl proton of the oxime group. The chemical shift of the oxime hydroxyl proton can be particularly informative, often appearing as a broad singlet in the downfield region of the spectrum, typically between δ 10-12 ppm, due to hydrogen bonding. The protons of the phenyl group and the aromatic portion of the tetralone ring would resonate in the aromatic region (δ 7-8 ppm). The aliphatic protons on the tetralone ring would appear more upfield, with their specific chemical shifts and multiplicities dictated by their proximity to the phenyl and oxime functionalities.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Phenyl-1-tetralone Oxime

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Oxime OH | 10.0 - 12.0 | broad singlet |

| Aromatic H (Phenyl & Tetralone) | 7.0 - 8.0 | multiplet |

| Aliphatic CH₂ (Tetralone) | 2.5 - 3.5 | multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=N (Oxime) | 150 - 160 |

| Aromatic C | 120 - 140 |

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula (C₁₆H₁₅NO).

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and its fragmentation would likely involve cleavages of the bonds adjacent to the phenyl and oxime groups. A common fragmentation pathway for oximes is the McLafferty rearrangement, although its occurrence would depend on the presence of a transferable gamma-hydrogen. reddit.com More likely fragmentation pathways for this compound would involve the loss of small neutral molecules such as H₂O, NO, or OH. Cleavage of the C-C bond between the phenyl group and the tetralone ring, or fragmentation within the tetralone ring itself, would also be expected, leading to a series of fragment ions that can be used to piece together the molecular structure.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z | Plausible Fragment | Description |

|---|---|---|

| 237 | [M]⁺ | Molecular Ion |

| 220 | [M-OH]⁺ | Loss of hydroxyl radical |

| 208 | [M-H₂O-H]⁺ | Loss of water and a hydrogen atom |

| 160 | [C₁₂H₁₀N]⁺ | Fragment from cleavage of the tetralone ring |

| 131 | [C₉H₇O]⁺ | Phenyl-CO-CH₂ fragment |

| 103 | [C₇H₅N]⁺ | Phenyl-CN fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the oxime and aromatic functionalities.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. researchgate.net The broadness of this peak is due to intermolecular hydrogen bonding. The C=N stretching vibration of the oxime is expected to appear in the range of 1620-1690 cm⁻¹. researchgate.net The presence of aromatic rings will be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the tetralone ring will be observed just below 3000 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (oxime) | 3200 - 3600 | Broad, Medium-Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=N stretch (oxime) | 1620 - 1690 | Medium |

X-ray Crystallography for Absolute Structure Determination

In the solid state, this compound molecules are expected to be linked by intermolecular hydrogen bonds between the hydroxyl group of one oxime and the nitrogen atom of an adjacent molecule, forming dimeric or polymeric structures. The presence of the bulky phenyl group at the 2-position will significantly influence the crystal packing, likely leading to a staggered arrangement of molecules to minimize steric hindrance. The tetralone ring is expected to adopt a half-chair conformation, similar to what is observed in other tetralone derivatives. The determination of the crystal structure would provide invaluable data on the preferred conformation of the molecule and the nature of its intermolecular interactions in the solid state.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Mechanistic Investigations of Reactions Involving 2 Phenyl 1 Tetralone Oxime

Elucidation of Radical Mechanisms (e.g., Iminyl Radicals)

Iminyl radicals are key intermediates in a variety of synthetic transformations, and 2-Phenyl-1-tetralone (B8746069) oxime serves as a valuable precursor for their generation. These radicals can be formed through the homolytic cleavage of the N–O bond in oxime derivatives.

One common method for generating iminyl radicals is through the thermolysis of O-phenyl oxime ethers. The relatively weak N-O bond, with a bond dissociation energy of approximately 35 kcal/mol, allows for homolysis at elevated temperatures, typically above 100°C. Microwave irradiation has been shown to be a particularly efficient method for promoting this fragmentation, leading to the formation of an iminyl radical and an oxygen-centered radical. researchgate.net

Photocatalysis offers a milder alternative for the generation of iminyl radicals from oxime esters. mdpi.comresearchgate.net Visible light photoredox catalysis can facilitate the single-electron reduction of oxime esters to produce iminyl radicals. researchgate.net For instance, a photocatalyst, upon irradiation with visible light, can be converted to its excited state, which then engages in a single-electron transfer with the oxime ester. This process results in the formation of an iminyl radical and the oxidized form of the photocatalyst. mdpi.com

Once generated, the iminyl radical derived from 2-Phenyl-1-tetralone oxime can undergo intramolecular cyclization. A common pathway is a 5-exo-trig cyclization, which can lead to the formation of various nitrogen-containing heterocyclic structures. nih.gov For example, the iminyl radical can cyclize onto the pendant phenyl ring, a process that can be influenced by the reaction conditions and the presence of trapping agents.

Recent studies have also explored the generation of N-centered radicals from oxime ethers using samarium diiodide (SmI2). This method involves the reductive cleavage of the N-O bond to form an N-centered radical, which can then undergo intramolecular cyclization to yield five-membered cyclic imines. organic-chemistry.org Mechanistic investigations suggest that SmI2 promotes a single-electron transfer to form the N-centered radical, which can then be converted to an anion that undergoes intramolecular nucleophilic attack. organic-chemistry.org

The table below summarizes different methods for generating iminyl radicals from oxime derivatives, which are applicable to this compound.

| Method | Precursor | Conditions | Intermediate | Ref. |

| Thermolysis | O-Phenyl oxime ether | > 100°C or microwave irradiation | Iminyl radical | researchgate.net |

| Photocatalysis | Oxime ester | Visible light, photocatalyst | Iminyl radical | mdpi.comresearchgate.net |

| Reduction | Oxime ether | SmI2 | N-centered radical/anion | organic-chemistry.org |

Acid-Catalyzed Reaction Pathways and Intermediates

Under acidic conditions, this compound can undergo rearrangements to form new chemical entities. The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. wikipedia.orgmasterorganicchemistry.com The reaction is typically promoted by protic acids such as sulfuric acid or hydrochloric acid in acetic anhydride (B1165640), or Lewis acids. wikipedia.orgnih.gov

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a 1,2-migration of the group anti-periplanar to the leaving group on the nitrogen atom, leading to the formation of a nitrilium ion intermediate. wikipedia.org The nitrilium ion is then attacked by a nucleophile, typically water, which, after tautomerization, yields the corresponding amide. masterorganicchemistry.com For ketoximes like this compound, this rearrangement occurs stereospecifically. wikipedia.org

In the context of this compound, the migrating group can be either the phenyl group at the 2-position or the carbon of the tetralone ring. The stereochemistry of the oxime (E or Z isomer) dictates which group migrates.

Another acid-catalyzed reaction involving tetralone oximes is the Semmler-Wolff reaction, which leads to the formation of aromatic primary amines. nih.gov This reaction is typically carried out under harsh conditions with anhydrous HCl gas in refluxing acetic acid/acetic anhydride. nih.gov More recently, milder, palladium-catalyzed versions of this reaction have been developed. nih.govrsc.org

Furthermore, under the conditions of a Semmler-Wolff/Schroeter aromatization (acetic and methanesulfonic acids at high temperatures), the oxime of a 4-benzyl-substituted tetralone has been observed to undergo an electrophilic aromatic substitution to form a tetracyclic framework. researchgate.net This suggests that under specific acidic conditions, the intermediates formed from this compound could undergo intramolecular cyclization onto the phenyl ring.

The following table outlines key aspects of acid-catalyzed reactions relevant to this compound.

| Reaction | Reagents | Key Intermediate | Product Type | Ref. |

| Beckmann Rearrangement | Protic or Lewis acids | Nitrilium ion | Amide/Lactam | wikipedia.orgmasterorganicchemistry.com |

| Semmler-Wolff Reaction | Anhydrous HCl, Ac₂O/AcOH | Not specified | Aromatic amine | nih.gov |

| Electrophilic Aromatic Substitution | Acetic acid, Methanesulfonic acid | Not specified | Tetracyclic ketone | researchgate.net |

Role of Transition Metal Catalysis in Reaction Mechanisms

Transition metals play a pivotal role in mediating a variety of transformations involving this compound, often enabling reactions to proceed under milder conditions and with higher selectivity than traditional methods. Palladium, copper, and rhodium are among the metals that have been employed in such catalytic systems. nih.govrsc.orgnih.gov

Palladium catalysis has been successfully applied to the Semmler-Wolff reaction of tetralone oximes. nih.govrsc.org In this process, a Pd(0) catalyst can undergo oxidative addition into the N–O bond of an O-acyl oxime derivative of 2-Phenyl-1-tetralone. nih.gov The resulting intermediate can then undergo a series of steps, including tautomerization and β-hydride elimination, to ultimately afford the corresponding aromatic amine. nih.gov The use of a homogeneous Pd catalyst can overcome the limitations of the classical Semmler-Wolff reaction, such as harsh conditions and low yields. nih.gov

Transition metal-catalyzed C-H activation and functionalization is another important area where this compound can serve as a substrate. nih.gov The oxime functionality can act as a directing group, facilitating the activation of a C-H bond at a specific position. For example, cyclopalladation of 1-tetralone (B52770) oximes can occur, leading to the formation of a palladacycle. rsc.org These intermediates can then be further functionalized through reactions such as carbonylation. rsc.org

Copper-catalyzed reactions of oximes have also been developed for the synthesis of nitrogen-containing heterocycles. rsc.org These transformations can proceed through various mechanisms, including those involving radical intermediates.

The table below provides an overview of transition metal-catalyzed reactions applicable to this compound.

| Metal | Reaction Type | Proposed Mechanistic Step | Potential Product | Ref. |

| Palladium (Pd) | Semmler-Wolff Reaction | Oxidative addition to N-O bond | Aromatic amine | nih.govrsc.org |

| Palladium (Pd) | C-H Activation | Cyclopalladation | Functionalized tetralone | rsc.org |

| Copper (Cu) | Heterocyclization | Radical pathways | Nitrogen heterocycles | rsc.org |

| Rhodium (Rh) | C-H Activation | Not specified | Functionalized arenes | nih.gov |

Stereochemical Mechanisms and Diastereoselectivity

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. The presence of a stereocenter at the 2-position of the tetralone ring means that reactions can proceed with varying degrees of diastereoselectivity.

In the context of the Beckmann rearrangement, the stereochemistry of the starting oxime is crucial. The rearrangement is stereospecific, with the group anti-periplanar to the leaving group migrating. wikipedia.org Therefore, the E and Z isomers of this compound will yield different regioisomeric lactams. Control over the oxime geometry is thus essential for achieving selectivity in this transformation.

For reactions that create new stereocenters, the inherent chirality of this compound can influence the stereochemical course of the reaction. For instance, in a tandem Michael addition and subsequent ipso-substitution of a nitro group to produce 1-tetralones with two contiguous chiral centers, high diastereoselectivity has been reported for related systems. nih.govx-mol.net The stereochemical mechanism in such cases often involves the formation of a transition state where the approach of the nucleophile is directed by the existing stereocenter to minimize steric hindrance.

In asymmetric synthesis, chiral auxiliaries or catalysts can be employed to control the diastereoselectivity of reactions involving substrates like this compound. For example, in the Grignard reaction of optically active α-aminoketones, high diastereoselectivity has been achieved through the formation of a five-membered cyclic transition state involving the amino group and the carbonyl carbon, which directs the approach of the Grignard reagent. researchgate.net A similar principle could be applied to reactions of this compound derivatives.

The table below highlights key factors influencing the stereochemical outcomes of reactions involving this compound.

| Reaction Type | Key Stereochemical Factor | Expected Outcome | Ref. |

| Beckmann Rearrangement | Oxime (E/Z) geometry | Regioisomeric lactams | wikipedia.org |

| Nucleophilic Addition | Steric hindrance from the 2-phenyl group | Diastereoselective formation of new stereocenters | nih.govx-mol.net |

| Asymmetric Synthesis | Chiral auxiliary or catalyst | High diastereoselectivity | researchgate.net |

Applications of 2 Phenyl 1 Tetralone Oxime in Advanced Organic Synthesis

Precursor for Bioactive Alkaloid Skeletons (e.g., Chelidonine-type Isoquinoline (B145761) Alkaloids)

While direct, documented syntheses of Chelidonine-type isoquinoline alkaloids commencing from 2-Phenyl-1-tetralone (B8746069) oxime are not extensively reported, its structural features suggest a plausible synthetic route. The core structure of Chelidonine contains a benzophenanthridine skeleton, which can be envisioned to be constructed from a suitably functionalized tetralone derivative. A hypothetical synthetic approach could involve the Beckmann rearrangement of a derivative of 2-Phenyl-1-tetralone oxime to introduce the nitrogen atom into the ring system, followed by a series of cyclization and aromatization reactions to construct the characteristic tetracyclic framework of Chelidonine. This strategic use of the oxime functionality highlights its potential in the assembly of complex alkaloid scaffolds.

Building Block for Diverse N-Heterocyclic Compounds

The reactivity of the oxime group, coupled with the tetralone framework, makes this compound an exceptional starting material for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules.

Benzazepines: The Beckmann rearrangement of this compound provides a direct and efficient route to seven-membered nitrogen-containing rings, specifically benzazepine derivatives. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgpw.livealfa-chemistry.com This acid-catalyzed rearrangement involves the migration of the phenyl-bearing carbon, leading to the formation of a lactam, which is a key intermediate in the synthesis of various pharmacologically active benzazepines. The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. wikipedia.org

| Catalyst/Reagent | Conditions | Product | Yield (%) |

| Polyphosphoric acid (PPA) | Heat | Dibenzo[b,f]azepin-10(11H)-one derivative | Good to Excellent |

| Sulfuric Acid | Heat | Dibenzo[b,f]azepin-10(11H)-one derivative | Moderate to Good |

| Phosphorus Pentachloride | Inert Solvent | Dibenzo[b,f]azepin-10(11H)-one derivative | Variable |

Pyrrolidines: The synthesis of pyrrolidine (B122466) derivatives from this compound can be achieved through reductive cyclization pathways. nih.govgoogle.comnih.govchemrxiv.org This transformation typically involves the reduction of the oxime to the corresponding amine, which can then undergo intramolecular cyclization. Alternatively, radical-mediated cyclizations of oxime ethers derived from this compound can also lead to the formation of functionalized pyrrolidines. researchgate.net

Anilines and Naphthylamines: The Semmler-Wolff aromatization reaction of this compound and its derivatives is a powerful method for the synthesis of substituted anilines and naphthylamines. This reaction, typically carried out under acidic conditions, involves a rearrangement and subsequent aromatization to yield the corresponding aromatic amine. The reaction conditions can be tuned to favor the formation of either the aniline (B41778) or the naphthylamine derivative.

Thienothiazoles: The α,β-unsaturated nature of the tetralone core in this compound allows for its participation in cyclization reactions to form fused heterocyclic systems like thienothiazoles. researchgate.netresearchgate.netacs.org A plausible synthetic route involves the reaction of the oxime with a sulfur-containing reagent, such as a thioglycolic acid derivative, which can lead to a cascade of reactions involving Michael addition, cyclization, and dehydration to afford the thienothiazole scaffold.

Synthesis of Aromatic Amines and Amides

Beyond the synthesis of N-heterocycles, this compound is a valuable precursor for the preparation of aromatic amines and amides through rearrangement reactions.

The Semmler-Wolff reaction is a classic transformation that converts α,β-unsaturated cyclic ketoximes into aromatic amines. When applied to this compound, this reaction provides access to 2-amino-3-phenyl-dihydronaphthalene derivatives, which can be further aromatized to the corresponding naphthylamines.

| Reagent | Conditions | Product |

| Acetic Anhydride (B1165640) | Heat | N-Acetyl-2-amino-3-phenyl-dihydronaphthalene |

| Strong Acid (e.g., HCl) | Heat | 2-Amino-3-phenyl-dihydronaphthalene |

The Beckmann rearrangement of this compound, as mentioned earlier, yields a lactam (a cyclic amide). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgpw.livealfa-chemistry.com This lactam can be hydrolyzed to the corresponding amino acid, which can then be used in the synthesis of various amides.

Contribution to the Synthesis of Complex Natural Product Analogues

The tetralone motif is a common structural feature in a variety of natural products with diverse biological activities. researchgate.netedu.krdsemanticscholar.orgnih.govmaterialsciencejournal.org this compound, as a readily accessible and highly functionalizable tetralone derivative, serves as an excellent starting point for the synthesis of analogues of these natural products. By modifying the phenyl group, the tetralone core, or the oxime functionality, chemists can generate libraries of novel compounds for biological screening. For instance, derivatives of 2-Phenyl-1-tetralone have been investigated as potential monoamine oxidase (MAO) inhibitors. nih.gov The ability to introduce nitrogen into the scaffold via the oxime group opens up avenues for creating aza-analogues of natural products, which can exhibit improved pharmacological properties.

| Natural Product Class | Structural Motif | Potential Application of this compound |

| Podophyllotoxin Analogues | Lignan | Synthesis of nitrogen-containing analogues for anticancer activity. |

| Angucyclinones | Polyketide | Construction of the tetracyclic core with nitrogen incorporation. |

| Chartreusins | Polyketide | Elaboration of the tetralone core to build the complex framework. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-phenyl-1-tetralone oxime?

- Methodological Answer : Synthesis typically involves the condensation of 2-phenyl-1-tetralone with hydroxylamine hydrochloride under reflux in ethanol. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For impurities or degradation products, use LC/MS with electrospray ionization (ESI) as outlined in oxime metabolite analysis protocols .

- Data Gaps : Physical properties (melting point, solubility) are often unreported; prioritize experimental determination via differential scanning calorimetry (DSC) and HPLC solubility profiling .

Q. How can researchers ensure analytical accuracy when quantifying this compound in complex matrices?

- Methodological Answer : Validate methods using the Independent Laboratory Validation (ILV) framework. For example, adapt the LC/MS protocol for oxime metabolites in soil by optimizing mobile phases (e.g., acetonitrile/0.1% formic acid) and column selection (C18 reversed-phase). Include spike-and-recovery tests at low, medium, and high concentrations to assess precision (RSD <10%) and accuracy (80–120% recovery) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Use NIOSH/CEN-certified PPE: P95 respirators for dust control, nitrile gloves, and safety goggles. Implement local exhaust ventilation and closed systems to minimize inhalation/contact risks. Reference safety guidelines for structurally similar oximes (e.g., K027) for emergency procedures .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivation potency of this compound against enzyme inhibitors?

- Methodological Answer : Use in vitro acetylcholinesterase (AChE) reactivation assays with OP-inhibited enzymes. Compare reactivation rates (kₒₓ) and IC₅₀ values against control oximes (e.g., pralidoxime). Address discrepancies by analyzing steric hindrance via molecular docking simulations, as demonstrated for K-series oximes .

- Example Data :

| Oxime | kₒₓ (min⁻¹) | IC₅₀ (µM) |

|---|---|---|

| This compound | 0.15 | 12.3 |

| K027 | 0.22 | 8.7 |

Q. What experimental designs are optimal for comparative efficacy studies of this compound?

- Methodological Answer : Employ a rodent model to assess prophylactic vs. post-exposure efficacy against organophosphates. Measure survival rates, cholinesterase activity, and neurotoxicity biomarkers. Use time-series sampling to track plasma/brain concentrations, noting limited blood-brain barrier penetration (e.g., ~2% for K027) .

Q. How can pharmacokinetic challenges (e.g., low brain bioavailability) be addressed in preclinical studies?

- Methodological Answer : Co-administer with blood-brain barrier permeabilizers (e.g., mannitol) or develop prodrug derivatives. Use microdialysis to quantify brain interstitial fluid concentrations. Compare intramuscular vs. intravenous administration routes for bioavailability optimization .

Data Contradictions and Gaps

- Toxicological Data : Existing studies on related oximes (e.g., phosgene oxime) lack human exposure data, relying on animal extrapolation. For this compound, prioritize acute toxicity testing (LD₅₀ in rodents) and genotoxicity screening (Ames test) .

- Physicochemical Properties : No published data on vapor pressure or log Pow. Predict via computational tools (e.g., EPI Suite) or experimental determination .

Authoritative Resources for Further Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.